(3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a propanoic acid moiety, and a substituted cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanone with a suitable amine to form the corresponding imine, which is then reduced to the amine. This intermediate is then subjected to a Strecker synthesis, where it reacts with cyanide and ammonium chloride to form the amino acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation and high-pressure reactors to ensure high yields and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted amides, alcohols, and nitro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-methylcyclohexyl)propanoic acid
- 3-Amino-3-(4-methylcyclohexyl)propanoic acid
- 3-Amino-3-(3-ethylcyclohexyl)propanoic acid
Uniqueness
(3R)-3-Amino-3-(3-methylcyclohexyl)propanoic acid is unique due to the specific positioning of the methyl group on the cyclohexyl ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m1/s1 |
InChI Key |
BLWGCXRJKAWUGL-AMDVSUOASA-N |
Isomeric SMILES |
CC1CCCC(C1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1CCCC(C1)C(CC(=O)O)N |
Origin of Product |
United States |
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